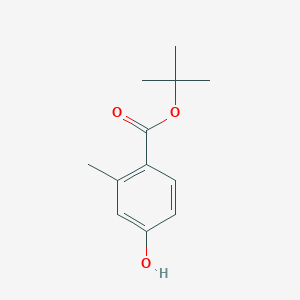

Tert-butyl 4-hydroxy-2-methylbenzoate

Description

Fundamental Significance of Benzoate (B1203000) Ester Architectures in Advanced Chemical Synthesis

Benzoate esters, a class of organic compounds derived from benzoic acid, are of fundamental importance in advanced chemical synthesis. Their architectures are prevalent in a wide array of biologically active molecules and functional materials. In organic synthesis, the benzoate group can serve as a robust protecting group for alcohols, thanks to its stability under various reaction conditions. organic-chemistry.org The formation of benzoate esters, or benzoylation, is a common strategy to modify the reactivity of hydroxyl groups. organic-chemistry.org

The versatility of benzoate esters extends to their role as key intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Modern cross-coupling methodologies have increasingly utilized aromatic esters as alternatives to more traditional aryl halides, capitalizing on their different reactivity profiles. acs.org Researchers have developed catalytic systems, often employing metals like nickel and palladium, to achieve transformations such as decarbonylative coupling, aryl exchange, and deoxygenative coupling of aromatic esters. acs.org

Furthermore, the synthesis of aryl esters from carboxylic acids is a topic of ongoing research, with methods being developed that are more efficient and environmentally friendly. rsc.org These methods include direct esterification using various catalysts and reaction conditions to produce a wide range of substituted benzoate esters in good to excellent yields. rsc.orgmdpi.com The esterification process itself is a reversible reaction, and strategies to drive the reaction forward, such as the removal of water, are crucial for achieving high yields. byjus.comlearncbse.in The inherent reactivity of the ester functional group also allows for its conversion into other functionalities like alcohols, thiols, and amines through reductive processes. organic-chemistry.org

Table 1: Selected Synthetic Methods for Aryl Esters

| Method | Reagents/Catalyst | Conditions | Yield Range | Reference |

| Direct Esterification | Triarylphosphites, N-iodosuccinimide | Neutral, Chlorobenzene | 42-99% | rsc.org |

| Condensation | Aryl acid chlorides, Triethylamine | Room Temperature, Ethyl Acetate | Moderate to Good | benthamdirect.com |

| Paired Electrolysis | Nickel Catalyst | Room Temperature | Good to Excellent | acs.org |

| Solid Acid Catalysis | Titanium Zirconium Solid Acid | Reflux | High | mdpi.com |

Positioning of Tert-butyl 4-hydroxy-2-methylbenzoate within the Context of Aryl Ester Research and Development

This compound is a specific substituted aryl ester that embodies several key features relevant to modern organic synthesis. Its structure consists of a benzene (B151609) ring substituted with hydroxyl, methyl, and tert-butyl carboxylate groups. This particular arrangement of functional groups positions it as a potentially valuable synthetic intermediate.

The core structure, 4-hydroxy-2-methylbenzoic acid, is a derivative of 4-hydroxybenzoic acid, a compound that acts as a biosynthetic precursor for various secondary metabolites. orgsyn.org The synthesis of the parent acid, 4-hydroxy-2-methylbenzoic acid, can be achieved through methods like the carboxylation of substituted phenols using carbon dioxide. google.com

The tert-butyl ester group is particularly significant in synthetic chemistry. It is often employed as a protecting group for carboxylic acids due to its stability in many reaction conditions and its susceptibility to cleavage under specific acidic conditions. The presence of both a phenolic hydroxyl group and a protected carboxylic acid function within the same molecule makes this compound a bifunctional building block. This allows for selective reactions at the hydroxyl group while the carboxylic acid remains protected, or vice-versa after deprotection. Compounds with similar structural motifs, such as other substituted hydroxybenzoates, serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

The development of synthetic routes to compounds like this compound is part of the broader effort in aryl ester research to create a diverse toolbox of building blocks for constructing complex molecules. The specific substitution pattern on the aromatic ring influences the electronic properties and reactivity of the molecule, making it a tailored substrate for various coupling and functionalization reactions.

Table 2: Physicochemical Properties of Structurally Related Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |

| Tert-butyl 4-methylbenzoate | C12H16O2 | 192.25 | Tert-butyl ester, para-methyl group | nih.gov |

| Methyl 4-tert-butylbenzoate | C12H16O2 | 192.25 | Methyl ester, para-tert-butyl group | vinatiorganics.com |

| Methyl 4-butyl-3-hydroxybenzoate | C12H16O3 | 208.26 | Methyl ester, meta-hydroxyl, para-butyl | chemsynthesis.com |

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | C16H24O3 | 264.36 | Methyl ester, ortho-di-tert-butyl, para-hydroxyl | google.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-2-methylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7,13H,1-4H3 |

InChI Key |

OXDRELHWFXGKNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for the Preparation of Tert Butyl 4 Hydroxy 2 Methylbenzoate and Analogous Structural Frameworks

Esterification Protocols for Tertiary Butyl Benzoates

The formation of a tert-butyl ester from a carboxylic acid is a common transformation in organic synthesis, often employed to protect the carboxylic acid functionality due to the ester's stability under various conditions and its susceptibility to cleavage under specific acidic conditions. bldpharm.com However, the bulky nature of the tert-butyl group can present steric challenges, necessitating specific catalytic systems and reaction conditions.

Acid-Catalyzed Esterification Approaches

Direct acid-catalyzed esterification, or Fischer esterification, represents a fundamental approach for the synthesis of esters. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com In the context of tert-butyl esters, the reaction can be performed using tert-butanol (B103910) or by utilizing isobutene in the presence of an acid catalyst. The mechanism involves protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

For sterically hindered benzoic acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, acid-catalyzed esterification with long-chain alcohols has been successfully conducted at elevated temperatures (110°-150° C) using a strongly acidic gel-type ion-exchange resin as a recyclable catalyst. google.com This approach avoids the use of corrosive mineral acids. google.com A recent study has also demonstrated a powerful tert-butylation method for carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. thieme-connect.com This method has shown high yields and significantly reduced reaction times compared to conventional methods. thieme-connect.com

| Catalyst | Substrate Example | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol (B129727), Reflux, 8-14h | High | google.com |

| Sodium methoxide | 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol, Reflux, 8-14h | High | google.com |

| Acidic ion-exchange resin | 3,5-di-tert-butyl-4-hydroxybenzoic acid | C₈-C₂₀ alcohol, 110°-150° C | High | google.com |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Various carboxylic acids | tert-butyl acetate, rt | High | thieme-connect.com |

Investigations into Continuous Flow Esterification Techniques for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automation and scalability. umontreal.ca The synthesis of esters, including tert-butyl esters, has been successfully adapted to flow processes.

For instance, the direct tert-butoxycarbonylation of organolithium compounds with di-tert-butyl dicarbonate (B1257347) has been efficiently performed in a continuous flow microreactor system. allfordrugs.com This method provides a more sustainable and versatile alternative to traditional batch processes, avoiding the use of flammable isobutylene (B52900) gas and harsh reaction conditions. allfordrugs.com Furthermore, the synthesis of tert-butyl peroxybenzoate has been optimized in a continuous microreaction system, demonstrating the capability of flow chemistry to handle potentially hazardous reactions safely and efficiently, with benzoyl chloride conversion reaching 99.5%. bohrium.com While direct application to 4-hydroxy-2-methylbenzoic acid is not explicitly detailed, these studies highlight the potential of continuous flow technology for the efficient and safe production of tert-butyl benzoates.

| Product | Reactants | Flow System | Key Advantages | Reference |

|---|---|---|---|---|

| tert-Butyl esters | Organolithium compounds, di-tert-butyl dicarbonate | Microreactor | Sustainable, versatile, avoids hazardous reagents | allfordrugs.com |

| tert-Butyl peroxybenzoate | Benzoyl chloride, tert-butyl hydroperoxide | Microreaction system | High conversion (99.5%), enhanced safety | bohrium.com |

Explorations of Activated Carboxylic Acid Derivatives in Ester Formation

To overcome the steric hindrance associated with the formation of tert-butyl esters, the activation of the carboxylic acid is a common and effective strategy. This involves converting the carboxylic acid into a more reactive derivative, which is then readily attacked by the alcohol.

One widely used method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This procedure cleanly converts stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters. researchgate.net The byproducts, tert-butanol and carbon dioxide, are volatile, which simplifies product purification. researchgate.net

For particularly hindered esterifications, the Yamaguchi esterification provides a powerful solution. organic-chemistry.orgwikipedia.org This method involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride (B1165640). organic-chemistry.orgwikipedia.org This highly reactive intermediate then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. organic-chemistry.orgwikipedia.org The Yamaguchi protocol is known for its high yields and compatibility with a wide range of functional groups, making it particularly suitable for the synthesis of complex and sterically demanding esters. researchgate.net

Strategies for Regioselective Aromatic Functionalization

The synthesis of the target molecule requires the precise installation of hydroxyl, methyl, and carboxyl groups at the 2-, 4-, and 1-positions of the benzene (B151609) ring, respectively. This necessitates the use of regioselective aromatic functionalization reactions.

Carbon Dioxide-Mediated Carboxylation Pathways for Phenolic Precursors

The Kolbe-Schmitt reaction is a classic and industrially significant method for the carboxylation of phenols to produce hydroxybenzoic acids. wikipedia.orgorganic-chemistry.org The reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.org The choice of the alkali metal cation can influence the regioselectivity of the carboxylation, with sodium phenoxide generally favoring ortho-carboxylation, while potassium phenoxide can lead to the para-substituted product. cambridge.org

A patented method for the production of 4-hydroxy-2-methylbenzoic acid utilizes a modified Kolbe-Schmitt reaction. google.com This process begins with the carboxylation of a protected phenolic precursor, 2-tert-butyl-5-methylphenol. google.com The reaction of the potassium salt of this phenol (B47542) with carbon dioxide leads to the formation of 5-tert-butyl-4-hydroxy-2-methylbenzoic acid. google.com The tert-butyl group serves as a removable protecting group for the hydroxyl function and also directs the carboxylation to the desired position. This carboxylation step is carried out under relatively mild conditions (e.g., 20 to 100 °C) in an aprotic polar solvent, which can improve the reaction efficiency. google.com

Interestingly, the formation of 4-hydroxy-2-methylbenzoic acid has also been observed as a transient intermediate during the anaerobic metabolism of m-cresol (B1676322) by a methanogenic consortium, where CO₂ is incorporated into the aromatic ring. nih.gov

| Phenolic Precursor | Reaction Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| 2-tert-butyl-5-methylphenol (potassium salt) | CO₂, aprotic polar solvent, 20-100 °C | 5-tert-butyl-4-hydroxy-2-methylbenzoic acid | Key intermediate for 4-hydroxy-2-methylbenzoic acid synthesis | google.com |

| 2,4-di-t-butylphenol (potassium salt) | Optimized time, temp., reduced O₂ | 3,5-di-t-butylsalicylic acid | Yield increased from <1% to 68% by optimizing conditions | nih.gov |

Catalytic Dealkylation Reactions for Hydroxyl Group Unmasking

Following the regioselective carboxylation of the protected phenol, the unmasking of the hydroxyl group is a crucial final step. In the synthesis of 4-hydroxy-2-methylbenzoic acid, this is achieved through the dealkylation of the 5-tert-butyl-4-hydroxy-2-methylbenzoic acid intermediate. google.com

This de-tert-butylation can be effected using a catalytic amount of a strong acid, such as sulfuric acid. google.com The tert-butyl group is readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation. This strategy of using a bulky alkyl group as a temporary protecting and directing group, followed by its removal, is a powerful tool in regioselective aromatic synthesis.

Multistep Synthetic Sequences for the Generation of Tert-butyl 4-hydroxy-2-methylbenzoate

Synthesis of Benzoic Acid Precursors and Derivatization

A key strategy for the synthesis of this compound involves the initial preparation of the corresponding benzoic acid precursor, 4-hydroxy-2-methylbenzoic acid, followed by its esterification.

A notable method for the synthesis of 4-hydroxy-2-methylbenzoic acid employs a modified Kolbe-Schmitt reaction. google.com This process involves the carboxylation of a protected phenol derivative to ensure regioselective introduction of the carboxyl group at the para-position relative to the hydroxyl group. The synthesis commences with a suitable starting material, such as 2-tert-butyl-5-methylphenol, which is first converted to its potassium salt. This phenoxide is then subjected to carboxylation using carbon dioxide under controlled conditions, followed by a dealkylation step to yield the desired 4-hydroxy-2-methylbenzoic acid. google.com This method is advantageous for its high selectivity and suitability for industrial-scale production under relatively mild conditions compared to the traditional high-pressure and high-temperature Kolbe-Schmitt reaction. google.com

| Step | Reactant(s) | Reagent(s) | Product | Key Conditions |

| 1 | 2-tert-butyl-5-methylphenol | Potassium Hydroxide (B78521) | Potassium 2-tert-butyl-5-methylphenoxide | Removal of water |

| 2 | Potassium 2-tert-butyl-5-methylphenoxide | Carbon Dioxide | Potassium 5-tert-butyl-4-hydroxy-2-methylbenzoate | Aprotic polar solvent |

| 3 | Potassium 5-tert-butyl-4-hydroxy-2-methylbenzoate | Acid | 4-hydroxy-2-methylbenzoic acid | Dealkylation and acidification |

Once the 4-hydroxy-2-methylbenzoic acid precursor is obtained, the final step is the esterification to introduce the tert-butyl group. Common methods for the formation of tert-butyl esters include the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin. google.com Another approach involves the use of tert-butylating agents like di-tert-butyl dicarbonate or tert-butyl trichloroacetimidate. thieme.dethieme-connect.com The choice of method depends on factors such as substrate tolerance and desired reaction conditions. For instance, acid-catalyzed addition of isobutylene is a direct and atom-economical approach. google.com

| Method | Carboxylic Acid | Tert-butylating Agent/Reagent | Catalyst | Product |

| Isobutylene Addition | 4-hydroxy-2-methylbenzoic acid | Isobutylene | Sulfuric Acid or Acidic Ion-Exchange Resin | This compound |

| Boc Anhydride | 4-hydroxy-2-methylbenzoic acid | Di-tert-butyl dicarbonate | DMAP (catalytic) | This compound |

Aromatic Halogenation and Subsequent Cross-Coupling or Substitution Reactions

An alternative synthetic route to the this compound framework involves the initial halogenation of a suitable aromatic precursor followed by the introduction of the remaining functional groups through cross-coupling or substitution reactions.

This approach could commence with the halogenation of o-cresol (B1677501) (2-methylphenol). The hydroxyl and methyl groups on the aromatic ring direct electrophilic substitution, and under controlled conditions, halogenation can be achieved at specific positions. For instance, reaction of o-cresol with bromine water can lead to the formation of di- and tri-bromo derivatives. vedantu.com Selective monohalogenation can be achieved using milder halogenating agents and specific catalysts. For example, ortho-selective monohalogenation of phenols can be accomplished using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of an ammonium (B1175870) salt catalyst. scientificupdate.com

Following the successful halogenation of the aromatic ring, for instance, to produce a 4-halo-2-methylphenol derivative, the next step would involve the introduction of the carboxylate group. One potential method is through a carboxylation reaction of the corresponding organometallic reagent derived from the aryl halide.

Subsequently, the esterification of the resulting halogenated benzoic acid can be performed. For example, a patent describes the esterification of 4-bromo-2-methylbenzoic acid with methanol using sulfuric acid as a catalyst to produce methyl 4-bromo-2-methylbenzoate. google.com This intermediate could then potentially undergo a nucleophilic substitution or a cross-coupling reaction to introduce the hydroxyl group, although this would require careful selection of reaction conditions to avoid side reactions.

Finally, transesterification or direct esterification of the resulting hydroxybenzoic acid would yield the target tert-butyl ester.

| Step | Starting Material | Reagent(s) | Intermediate | Subsequent Reaction |

| 1 | o-Cresol | Halogenating Agent (e.g., NBS, DCDMH) | Halo-o-cresol | Carboxylation |

| 2 | Halo-o-cresol | CO2, Organometallic reagent formation | Halogenated hydroxybenzoic acid | Esterification |

| 3 | Halogenated hydroxybenzoic acid | Tert-butanol/Isobutylene | Tert-butyl halogenated hydroxybenzoate | Substitution/Cross-coupling |

| 4 | Tert-butyl halogenated hydroxybenzoate | Nucleophile (e.g., hydroxide source) | This compound | Nucleophilic Aromatic Substitution |

Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be envisioned on a suitably functionalized halogenated precursor to construct the final molecule. However, the specific application of these reactions for the direct synthesis of this compound from a halogenated precursor is not extensively detailed in the readily available literature and would represent a more novel synthetic approach.

Iii. Chemical Reactivity and Mechanistic Transformation Pathways of Tert Butyl 4 Hydroxy 2 Methylbenzoate

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant activating group on the benzene (B151609) ring, significantly influencing the molecule's susceptibility to electrophilic attack and serving as a key site for derivatization.

The aromatic ring of Tert-butyl 4-hydroxy-2-methylbenzoate is polysubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the cumulative directing effects of the hydroxyl, methyl, and tert-butoxycarbonyl groups.

Directing Effects of Substituents: The hydroxyl (-OH) group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions (positions 3 and 5 relative to the -OH group). libretexts.org The methyl (-CH₃) group is a weakly activating, ortho- and para-director. Conversely, the tert-butoxycarbonyl (-COOtBu) group is a deactivating substituent that directs incoming electrophiles to the meta position.

Regioselectivity: In the competition between these directing effects, the strongly activating hydroxyl group dominates the regioselectivity. It strongly activates the two available ortho positions (3 and 5). However, position 3 is sterically hindered by the adjacent methyl group at position 2 and the tert-butoxycarbonyl group at position 1. Consequently, electrophilic attack is overwhelmingly directed to the less sterically encumbered position 5.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | 4 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 2 | +I (Inductive Donating) | Weakly Activating | Ortho, Para |

| tert-Butoxycarbonyl (-COOtBu) | 1 | -R, -I (Resonance & Inductive Withdrawing) | Deactivating | Meta |

The hydroxyl group readily undergoes derivatization reactions common to phenols.

Etherification: The phenolic proton is acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via the Williamson ether synthesis to form an ether. francis-press.commasterorganicchemistry.com While this is a standard reaction, the rate may be slightly decreased due to steric hindrance from the ortho-methyl group. acs.orgacs.org

Acylation: The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.netrsc.org This reaction effectively protects the hydroxyl group and can alter the electronic properties of the aromatic ring.

Reactivity of the Ester Moiety

The tert-butyl ester is a sterically hindered moiety that exhibits characteristic reactivity, particularly in hydrolysis and other nucleophilic substitution reactions. Its bulkiness renders it relatively stable to many nucleophiles but susceptible to specific acid-catalyzed cleavage mechanisms. thieme-connect.com

The hydrolysis of the tert-butyl ester can be catalyzed by either acid or base, but the mechanisms differ significantly from those of less hindered esters like methyl or ethyl esters. bham.ac.ukucoz.com

Acid-Catalyzed Hydrolysis (AAL1 Mechanism): In the presence of acid, tert-butyl esters readily undergo hydrolysis via a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. bham.ac.ukchemistnotes.com This pathway is favored because the reaction proceeds through a stable tertiary carbocation intermediate (the tert-butyl cation). researchgate.netacsgcipr.org The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the tert-butanol (B103910) group as a stable carbocation, which is then trapped by water. bham.ac.ukyoutube.com This method is frequently used for the deprotection of carboxylic acids. scribd.com

Base-Catalyzed Hydrolysis (BAC2 Mechanism): Base-promoted hydrolysis, or saponification, occurs through the standard bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.comjk-sci.com A hydroxide ion attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the tert-butoxide leaving group. However, due to the significant steric hindrance of the tert-butyl group, this reaction is often much slower than for unhindered esters and may require more forcing conditions like higher temperatures. arkat-usa.orgacs.org

Transesterification: This process involves converting the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orglibretexts.org The reaction equilibrium can be driven by using a large excess of the new alcohol. Transesterification of sterically hindered esters can be challenging, but specific catalysts have been developed for this purpose. thieme-connect.comresearchgate.net

Table 2: Comparison of Ester Hydrolysis Mechanisms

| Condition | Mechanism Designation | Key Feature | Rate-Determining Step | Applicability to Tert-butyl Ester |

|---|---|---|---|---|

| Acidic | AAL1 | Alkyl-oxygen cleavage | Unimolecular (formation of tert-butyl cation) | Favored and facile pathway |

| Basic | BAC2 | Acyl-oxygen cleavage | Bimolecular (nucleophilic attack by OH⁻) | Possible, but often slow due to steric hindrance |

The carbonyl carbon of the ester is an electrophilic center, but its reactivity towards nucleophiles is significantly diminished by the steric bulk of the tert-butyl group. stackexchange.com This steric shielding makes direct nucleophilic attack on the carbonyl carbon more difficult compared to methyl or ethyl esters. ucoz.com

Reactions with strong, unhindered nucleophiles like hydride in LiAlH₄ can reduce the ester to a primary alcohol (4-(hydroxymethyl)-2-methylphenol), though the reaction may be slower than with less hindered esters. libretexts.org Attack by bulky nucleophiles, such as Grignard reagents, is highly disfavored and often unsuccessful. masterorganicchemistry.com This relative inertness makes the tert-butyl ester a useful protecting group for carboxylic acids, as it can withstand conditions under which other esters might react. thieme-connect.comorganic-chemistry.org

Transformations at Alkyl Substituents (Methyl and tert-Butyl)

The alkyl groups attached to the molecule also have specific reaction pathways.

Methyl Group: The methyl group at position 2 is a benzylic carbon, which makes its C-H bonds weaker and more susceptible to radical reactions than a typical alkyl C-H bond. libretexts.org

Free-Radical Halogenation: In the presence of a radical initiator (like light or peroxide) and a halogen source such as N-Bromosuccinimide (NBS), the benzylic hydrogen atoms can be replaced by a halogen (e.g., bromine). chemistrysteps.comjove.comyoutube.com This provides a synthetic handle for further transformations.

Oxidation: The benzylic methyl group can be oxidized to an aldehyde, and further to a carboxylic acid, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. mdpi.comthieme-connect.comthieme-connect.de The extent of oxidation can often be controlled by the choice of reagent and reaction conditions. rsc.orgorganic-chemistry.org

tert-Butyl Group: The primary reactivity of the tert-butyl group is its cleavage from the ester oxygen under acidic conditions, as detailed in the AAL1 hydrolysis mechanism. researchgate.netacsgcipr.org Direct functionalization of the methyl groups within the tert-butyl substituent is chemically challenging and does not represent a common transformation pathway for this molecule under typical laboratory conditions.

Benzylic Functionalization Reactions

The methyl group at the C2 position of the benzene ring in this compound is a benzylic position. The carbon-hydrogen bonds at this site are weaker than typical alkyl C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org This inherent reactivity allows for selective functionalization at the benzylic carbon through various reaction pathways, primarily radical-mediated processes.

Benzylic Halogenation: A common benzylic functionalization is bromination, often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or a chemical initiator such as azobisisobutyronitrile (AIBN). researchgate.net The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com

Initiation: The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine molecule (Br₂), which is present in low concentration, to yield the benzyl bromide product and a new bromine radical, continuing the chain.

Termination: The reaction ceases when radicals combine.

For this compound, this reaction would selectively produce Tert-butyl 2-(bromomethyl)-4-hydroxybenzoate. The conditions for such reactions are typically mild, often involving refluxing in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative such as 1,2-dichlorobenzene. masterorganicchemistry.comresearchgate.net

Benzylic Oxidation: The benzylic methyl group can also be oxidized to various functional groups, including aldehydes, carboxylic acids, or ketones, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize the benzylic carbon all the way to a carboxylic acid, provided there is at least one benzylic hydrogen present. masterorganicchemistry.comlibretexts.org In the case of this compound, vigorous oxidation would likely transform the methyl group into a carboxylic acid, yielding 4-(tert-butoxycarbonyl)-isophthalic acid. However, the phenolic hydroxyl group may also be sensitive to these strong oxidants.

Controlled oxidation to the aldehyde stage is also possible using specific reagents that prevent overoxidation. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can convert a benzylic methyl group into an aldehyde after hydrolysis of a chromium complex intermediate. ncert.nic.in

Table 1: Common Benzylic Functionalization Reactions

| Reaction Type | Typical Reagent(s) | Product Functional Group | General Applicability |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator (AIBN or light) | Benzylic Bromide (-CH₂Br) | Highly selective for benzylic C-H bonds. masterorganicchemistry.com |

| Strong Oxidation | Potassium Permanganate (KMnO₄), heat | Carboxylic Acid (-COOH) | Requires at least one benzylic hydrogen; oxidizes the entire alkyl chain. libretexts.org |

| Controlled Oxidation | Chromyl Chloride (CrO₂Cl₂) | Aldehyde (-CHO) | Stops the oxidation at the aldehyde stage (Etard Reaction). ncert.nic.in |

Steric and Electronic Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group, positioned para to the hydroxyl group and meta to the methyl group, exerts significant steric and electronic effects that influence the reactivity of this compound.

Steric Hindrance: The most prominent feature of the tert-butyl group is its large size. researchgate.net This steric bulk can physically obstruct access to nearby functional groups, potentially slowing or inhibiting reactions. researchgate.net

Influence on Aromatic Ring Reactions: In potential electrophilic aromatic substitution reactions, the tert-butyl group would sterically hinder attack at the ortho C3 and C5 positions. This effect strongly favors substitution at positions further away from this bulky group.

Electronic Effects: The tert-butyl group is generally considered a weak electron-donating group. This influence arises from two main factors:

Inductive Effect: As an alkyl group, it donates electron density through the sigma bond framework to the sp²-hybridized carbon of the aromatic ring. stackexchange.com

Hyperconjugation: Although it lacks alpha-hydrogens for traditional C-H hyperconjugation with the ring, C-C hyperconjugation is possible, though it is a smaller effect. stackexchange.com

Redox Chemistry of this compound

The redox chemistry of this molecule is primarily dictated by two key functional groups: the phenolic system, which is susceptible to oxidation, and the ester carbonyl group, which can be reduced.

Oxidation Pathways of the Phenolic System

The phenolic hydroxyl group in this compound is part of a sterically hindered phenol (B47542) system, analogous to the well-known antioxidant butylated hydroxytoluene (BHT). vinatiorganics.com This structural feature is crucial to its oxidation behavior.

The oxidation of hindered phenols typically proceeds via a one-electron transfer to form a stable phenoxyl radical. nih.govresearchgate.net The stability of this radical is a key characteristic, attributed to two main factors:

Resonance Stabilization: The unpaired electron can delocalize into the aromatic π-system, spreading the radical character over the ring.

Steric Shielding: The bulky groups ortho to the hydroxyl group (in this case, the methyl group and a hydrogen) and the large para-tert-butyl group sterically protect the radical oxygen atom from further reactions, such as dimerization or reaction with other molecules. vinatiorganics.com

Electrochemical studies on BHT show that it undergoes oxidation to form a cation radical (BHT•+), which is the initial step in its antioxidant mechanism. researchgate.netacs.org A similar pathway can be postulated for this compound. The initial step is the loss of an electron from the phenol to form a radical cation. This is followed by deprotonation of the hydroxyl group to yield the neutral phenoxyl radical. This radical is the key intermediate that can intercept and neutralize other radical species, thereby acting as a chain-breaking antioxidant. The potential required for this oxidation is influenced by factors like pH and solvent. acs.org

Reduction Strategies for Carbonyl Groups

The ester functional group in this compound can be reduced to a primary alcohol. Esters are generally less reactive towards nucleophilic reducing agents than aldehydes or ketones. researchgate.net Therefore, strong reducing agents are typically required.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄, LAH) is a powerful and non-selective reducing agent capable of readily reducing esters to primary alcohols. adichemistry.comharvard.edu The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the tert-butoxide leaving group to transiently form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LAH to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. pearson.com Applying this to the target molecule would yield (4-hydroxy-2-methylphenyl)methanol.

Selective Reducing Agents: While strong reagents like LAH are effective, more selective reagents are needed if other functional groups in a molecule are to be preserved.

Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically does not reduce esters under standard conditions (e.g., in ethanol (B145695) or methanol). harvard.eduias.ac.in However, its reactivity can be enhanced. The reduction of aromatic esters with NaBH₄ can be achieved by using a THF-methanol solvent system at reflux or by using additives like lithium chloride (LiCl) in high-boiling solvents like diglyme. researchgate.netias.ac.in

Modified Aluminum Hydrides: To moderate the reactivity of LAH, sterically hindered derivatives have been developed. For example, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a bulkier and less reactive hydride donor. It is known for its ability to reduce acid chlorides to aldehydes without further reduction, showcasing its attenuated reactivity. masterorganicchemistry.com While it does not typically reduce esters, this principle of modifying the hydride reagent is a key strategy for achieving selectivity in reductions. masterorganicchemistry.com

Table 2: Comparison of Reducing Agents for Ester Carbonyls

| Reducing Agent | Reactivity | Typical Product from Ester | Selectivity |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Primary Alcohol | Low; reduces most polar π-bonds (acids, amides, ketones, etc.). adichemistry.com |

| Sodium Borohydride (NaBH₄) | Low (for esters) | No reaction (standard conditions) | High; selectively reduces aldehydes and ketones. ias.ac.in |

| Sodium Borohydride (NaBH₄) with additives/heat | Moderate | Primary Alcohol | Can reduce esters while leaving other groups like amides or nitriles unaffected. ias.ac.in |

| Lithium Borohydride (LiBH₄) | Moderate | Primary Alcohol | More reactive than NaBH₄; can reduce esters in the presence of carboxylic acids or amides. harvard.edu |

Iv. Advanced Spectroscopic and Computational Investigations for Elucidating the Properties of Tert Butyl 4 Hydroxy 2 Methylbenzoate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are foundational in confirming the identity and purity of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of Tert-butyl 4-hydroxy-2-methylbenzoate is expected to exhibit distinct signals corresponding to each unique proton environment. The tert-butyl group would produce a characteristic singlet peak at approximately 1.5 ppm due to the nine equivalent protons. The methyl group on the benzene (B151609) ring would appear as a singlet around 2.4 ppm. The aromatic protons would produce a more complex pattern in the range of 6.7 to 7.8 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the hydroxyl, methyl, and ester groups. The hydroxyl proton is expected to show a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbon atoms of the tert-butyl group would appear around 80 ppm (quaternary) and 28 ppm (methyls). The aromatic carbons would show signals between 110 and 160 ppm, with the carbon attached to the hydroxyl group appearing at the higher end of this range. The methyl group attached to the ring would have a signal around 20 ppm.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.7 - 7.8 | 110 - 160 |

| -OH | Variable (broad singlet) | - |

| -CH₃ (ring) | ~2.4 | ~20 |

| -C(CH₃)₃ | ~1.5 | ~28 |

| -C (CH₃)₃ | - | ~80 |

| C=O | - | 165 - 175 |

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad peak in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic (methyl and tert-butyl) groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A strong, sharp absorption band around 1720-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the ester group. The C-O stretching of the ester and the hydroxyl group would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to be seen in the 1600-1450 cm⁻¹ range.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Ester (C=O) | C=O Stretch | 1720 - 1700 (strong, sharp) |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ester/Phenol (B47542) C-O | C-O Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The presence of the substituted benzene ring in this compound makes it UV-active.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The exact position of the maximum absorbance (λmax) is influenced by the substituents on the ring. The hydroxyl and ester groups, acting as auxochromes, can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. It is anticipated that the primary absorption bands would appear in the range of 200-300 nm. For instance, 4-hydroxybenzoic acid exhibits a λmax around 254 nm. chemicalbook.com

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding.

While no specific crystal structure data for this compound is publicly available, a hypothetical study would involve growing a single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern would be analyzed to solve the crystal structure. Such an analysis would likely reveal the planarity of the benzene ring and the orientation of the tert-butyl and ester groups. Furthermore, it would elucidate the hydrogen bonding network formed by the hydroxyl groups, which plays a significant role in the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods are invaluable for gaining a deeper understanding of molecular properties. These approaches can predict and rationalize experimental findings and provide insights into aspects that are difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties, and analyze various electronic parameters.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. researchgate.net

Optimized Geometry: DFT can predict the most stable three-dimensional conformation of the molecule, providing bond lengths and angles that can be compared with experimental data if available.

Electronic Properties: The calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Spectroscopic Predictions: DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (for FT-IR), and electronic transitions (for UV-Vis spectra). These calculated spectra can aid in the interpretation of experimental data.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing insights into the molecule's reactivity profile.

Studies on similar substituted benzoates have demonstrated the utility of DFT in understanding how different functional groups influence the electronic properties and reactivity of the aromatic system. mdpi.comsemanticscholar.org For this compound, DFT would help to quantify the electronic effects of the hydroxyl, methyl, and tert-butyl ester groups on the benzene ring.

The following table illustrates the type of data that can be obtained from DFT calculations on a molecule like this compound, based on studies of related compounds. researchgate.net

| Calculated Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Mechanisms

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical insights into how a molecule will interact with other reagents.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. Conversely, the LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO density highlights regions susceptible to electrophilic attack, as these are the areas where electron density is highest. In contrast, the LUMO density distribution indicates the regions most likely to undergo nucleophilic attack, where electron density is lowest.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies and visualize the distributions of the HOMO and LUMO. These calculations can predict that the electron-rich aromatic ring, particularly the oxygen atom of the hydroxyl group and certain carbon atoms, will be the primary sites for electrophilic attack. The carbonyl carbon of the ester group, being electron-deficient, is predicted to be the primary site for nucleophilic attack.

The following table presents hypothetical FMO data for this compound, calculated using a representative theoretical method.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.25 | -EHOMO |

| Electron Affinity (A) | 1.10 | -ELUMO |

| Global Hardness (η) | 2.575 | (I - A) / 2 |

| Global Softness (S) | 0.194 | 1 / (2η) |

| Electronegativity (χ) | 3.675 | (I + A) / 2 |

| Chemical Potential (μ) | -3.675 | -χ |

| Global Electrophilicity Index (ω) | 2.62 | μ² / (2η) |

These quantum chemical descriptors derived from FMO analysis help in quantifying the molecule's reactivity. The global electrophilicity index (ω), for instance, measures the stabilization in energy when the system acquires additional electronic charge from the environment.

Conformational Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influence its physical properties and biological activity. The molecule possesses rotational freedom around several single bonds, such as the C-O bond of the ester group and the C-C bond connecting the tert-butyl group. Computational methods can be used to identify stable conformers and the energy barriers between them.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. plos.org This method maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. plos.orgnih.gov The surface is colored based on various properties, such as the normalized contact distance (dnorm), which highlights regions of intermolecular contact. plos.org

The dnorm surface uses a red-white-blue color scheme:

Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. plos.org

White areas represent contacts approximately equal to the van der Waals radii. plos.org

Blue regions signify contacts longer than the van der Waals radii, indicating weaker interactions. plos.org

O···H/H···O contacts: Primarily due to hydrogen bonding involving the hydroxyl group and the carbonyl oxygen.

H···H contacts: These are typically the most abundant contacts, arising from the numerous hydrogen atoms in the methyl and tert-butyl groups.

C···H/H···C contacts: Involving the aromatic ring and the alkyl groups.

C···C contacts: Indicative of π-π stacking interactions between aromatic rings.

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 45.5 | Van der Waals forces between hydrogen atoms. |

| O···H / H···O | 28.2 | Strong hydrogen bonding involving the hydroxyl and carbonyl groups. |

| C···H / H···C | 18.8 | Interactions between carbon and hydrogen atoms, including C-H···π interactions. |

| C···C | 5.1 | π-π stacking interactions between benzene rings. |

| Other | 2.4 | Minor contributions from other atomic contacts. |

This detailed analysis of intermolecular forces is crucial for understanding the crystal engineering, polymorphism, and solid-state properties of this compound.

V. Role of Tert Butyl 4 Hydroxy 2 Methylbenzoate As a Key Intermediate in Organic Synthesis

Building Block in the Construction of Complex Organic Molecules

The utility of tert-butyl 4-hydroxy-2-methylbenzoate as a foundational building block stems from the distinct reactivity of its integrated functional groups. This compound serves as a versatile scaffold that can be chemically modified in a stepwise fashion to build intricate molecular frameworks, such as those found in pharmaceuticals and other biologically active compounds. google.com

The key reactive sites of the molecule are:

The Phenolic Hydroxyl (-OH) Group: This group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also activates the aromatic ring towards electrophilic substitution.

The Tert-butyl Ester Group: The bulky tert-butyl group provides steric protection, which can prevent unwanted reactions at the adjacent positions. This ester can be hydrolyzed under specific acidic or basic conditions to reveal a carboxylic acid group, which can then be converted into other functionalities like amides, acid chlorides, or other esters.

The Aromatic Ring: The benzene (B151609) ring itself can be subjected to further substitution reactions, such as nitration or halogenation. The positions of these substitutions are directed by the existing activating hydroxyl group and the weakly deactivating ester group.

These functional handles allow chemists to employ this compound as a starting material, sequentially adding complexity to achieve a desired target molecule. The selective manipulation of these groups is a cornerstone of modern synthetic strategy.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products/Modifications |

| Phenolic Hydroxyl | O-Alkylation, O-Acylation | Ethers, Esters |

| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated derivatives |

| Tert-butyl Ester | Hydrolysis | Carboxylic Acid |

| Tert-butyl Ester | Transesterification | Other Alkyl Esters |

Precursor in the Synthesis of Specialty Chemicals

This compound is a valuable precursor for the synthesis of various specialty chemicals, particularly those used for polymer stabilization and protection against ultraviolet (UV) radiation. atamankimya.com The phenolic moiety is a well-known structural motif in antioxidants and UV absorbers. atamankimya.com

One of the most significant applications of phenolic compounds is in the manufacturing of benzotriazole (B28993) UV absorbers. mdpi.comresearchgate.net These compounds are highly effective at dissipating UV energy as heat, thereby protecting materials like plastics, coatings, and cosmetics from degradation. atamankimya.com The synthesis of these absorbers often begins with a substituted phenol (B47542), such as this compound. The general synthetic pathway involves the coupling of the phenolic precursor with a diazonium salt of an o-nitroaniline, followed by a reduction step to form the stable benzotriazole ring system. google.comglobethesis.com The substituents on the original phenolic ring are crucial for tuning the properties of the final UV absorber, such as its absorption spectrum, solubility, and compatibility with the host material.

The antioxidant properties of hindered phenols are also leveraged in polymer additives. The phenolic hydroxyl group can act as a radical scavenger, terminating the chain reactions involved in oxidative degradation of polymers. By incorporating the this compound scaffold into larger molecules, chemists can design potent antioxidants that enhance the longevity and durability of various materials.

Table 2: Classes of Specialty Chemicals Derived from Phenolic Precursors

| Class of Specialty Chemical | Function | Relevant Structural Feature |

| Benzotriazole UV Absorbers | UV light stabilization | Hydroxyphenyl group |

| Hindered Phenol Antioxidants | Prevention of oxidation | Phenolic hydroxyl group |

| Parabens | Antimicrobial preservatives | 4-Hydroxybenzoate ester |

| Liquid Crystal Components | Display technology | Substituted benzoic acid core |

Involvement in Catalytic Cycles as a Reactant or Ligand Component

While direct, large-scale catalytic applications involving this compound as a reactant are not extensively documented, its structural motifs suggest a potential role in catalysis, particularly as a ligand component. Phenolic compounds and their derivatives, such as hydroxybenzoic acids, are known to coordinate with a variety of metal ions. mdpi.com

The oxygen atoms of the hydroxyl group and the carbonyl group of the ester (or the corresponding carboxylate after hydrolysis) can act as binding sites for metal centers. rsc.org This coordination can form stable metal complexes, some of which may possess catalytic activity. By binding to a metal, the ligand can modulate its electronic properties, steric environment, and ultimately, its reactivity and selectivity in a catalytic cycle. orientjchem.org

For instance, hydroxybenzoic acids have been studied as ligands in coordination polymers and metal-organic frameworks. rsc.org The ability of the hydroxyl and carboxylate groups to bridge multiple metal centers is key to forming these extended networks. In the context of homogeneous catalysis, a metal complex bearing a ligand derived from this compound could potentially catalyze a range of organic transformations. libretexts.org The specific nature of the metal and the reaction conditions would determine the catalytic outcome. Research into metal-phenolic compound complexes has shown that the coordination of the metal can enhance the intrinsic properties of the phenolic ligand itself, such as its antioxidant activity. mdpi.com This synergistic effect is a subject of ongoing research.

Table 3: Potential Coordination Sites for Metal Ions

| Functional Group | Potential Coordination Mode |

| Phenolic Hydroxyl | Acts as a monodentate ligand (phenoxide) |

| Ester/Carboxylate Carbonyl | Binds to a metal center |

| Hydroxyl and Carbonyl | Act as a bidentate chelating ligand |

Vi. Synthetic Analogues and Structure Reactivity Relationship Studies of Substituted Benzoate Esters

Design and Synthesis of Derivatives of Tert-butyl 4-hydroxy-2-methylbenzoate

The synthesis of derivatives of this compound begins with its parent carboxylic acid, 4-hydroxy-2-methylbenzoic acid. The preparation of this acid can be achieved through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenol (B47542). google.com Once the acid is obtained, standard esterification procedures with tert-butyl alcohol under acidic conditions can yield the parent ester, though direct synthesis often involves protecting groups to prevent unwanted side reactions.

The design of derivatives typically focuses on three key areas of the molecule: the phenolic hydroxyl group, the aromatic ring, and the ester moiety.

Modification of the Hydroxyl Group: The phenolic -OH group is a prime site for derivatization. It can be readily converted into an ether through Williamson ether synthesis or acylated to form an ester. For instance, reacting the compound with an alkyl halide in the presence of a base would yield an alkoxy derivative. Similarly, acylation with an acid chloride or anhydride (B1165640), such as acetic anhydride, can produce an acetoxy derivative. libretexts.org

Substitution on the Aromatic Ring: Introducing new substituents onto the benzene (B151609) ring is a common strategy to create analogues. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can add functional groups at positions dictated by the existing substituents (hydroxyl and methyl groups). The synthesis of dihalogeno-4-hydroxy-benzoic acid esters serves as a template for such modifications. researchgate.net

Variation of the Ester Group: While the core subject is a tert-butyl ester, a wide range of analogues can be synthesized by using different alcohols (e.g., methanol (B129727), ethanol (B145695), propanol) during the esterification of 4-hydroxy-2-methylbenzoic acid. google.com This allows for a systematic study of how the steric bulk and electronic nature of the ester group influence the molecule's properties.

A general approach to synthesizing a library of derivatives involves a modular strategy. First, the core 4-hydroxy-2-methylbenzoic acid is synthesized. google.com Then, various modifications can be applied. For example, the hydroxyl group can be protected, followed by electrophilic substitution on the ring. After deprotection, the hydroxyl group can be further derivatized, and finally, the carboxylic acid can be esterified with a range of alcohols.

Comparative Analysis of Steric and Electronic Effects from Aromatic Substituents on Chemical Reactivity

The reactivity of a substituted benzoate (B1203000) ester is profoundly influenced by the steric and electronic properties of the substituents on the aromatic ring. These effects can either activate or deactivate the ring towards certain reactions and can alter the reactivity of the ester functional group itself.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. They are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.com

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C=O) decrease the electron density of the ring, deactivating it towards electrophilic substitution. These groups are generally meta-directors. youtube.com

The Hammett equation provides a quantitative way to correlate the electronic influence of meta and para substituents on reaction rates and equilibrium constants. The substituent constant (σ) reflects the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects. A positive ρ value signifies that the reaction is accelerated by EWGs, whereas a negative value indicates acceleration by EDGs.

Steric Effects: The physical size of substituents can hinder the approach of reagents to a reaction site, a phenomenon known as steric hindrance. In the case of this compound, the methyl group at the ortho position to the ester can sterically influence reactions involving the ester carbonyl group. Similarly, the bulky tert-butyl group of the ester can impede reactions at the adjacent methyl group or the ortho position on the ring. The stability of isomers can also be governed by steric effects, with the general expectation that less sterically congested forms (e.g., para isomers) are more stable. However, electronic delocalization can sometimes override steric predictions.

The interplay of these effects is crucial. For example, in the hydrolysis of benzoate esters, EWGs generally increase the rate of reaction by making the carbonyl carbon more electrophilic and stabilizing the negative charge in the transition state. Conversely, EDGs decrease the rate. Steric hindrance around the ester group, particularly from ortho substituents, can significantly slow down the rate of hydrolysis regardless of electronic effects.

Below is an interactive data table summarizing the expected effects of various substituents on the reactivity of a benzoate ester in a typical electrophilic aromatic substitution reaction.

| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Effect |

| -OH | Para | Strong EDG | Activating | Ortho, Para |

| -CH₃ | Ortho | Weak EDG | Activating | Ortho, Para |

| -NO₂ | Meta | Strong EWG | Deactivating | Meta |

| -Cl | Para | Weak EWG (Inductive), Weak EDG (Resonance) | Deactivating | Ortho, Para |

| -OCH₃ | Para | Strong EDG | Activating | Ortho, Para |

| -CN | Meta | Strong EWG | Deactivating | Meta |

Investigation into Regioselective Control in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. wikipedia.org In the context of substituted benzoates like this compound, controlling regioselectivity is essential for synthesizing specific, well-defined derivatives.

The primary directors of regioselectivity in electrophilic aromatic substitutions are the existing substituents on the ring. For this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho, para-directing groups. youtube.com Their combined influence will direct incoming electrophiles to the positions ortho and para relative to their own locations. The strongest activating group, in this case the hydroxyl group, will typically dominate the directing effect. Therefore, substitution is most likely to occur at the positions ortho to the hydroxyl group (C3 and C5).

However, chemists can employ various strategies to override or enhance these innate directing effects:

Catalyst Control: The choice of catalyst can have a significant impact on regioselectivity. For instance, in certain C-H activation reactions of substituted benzoic acids, different rhodium or iridium catalysts can lead to different regioisomeric products. mdpi.com The catalyst can interact with substituents through weak non-covalent interactions, steering the reaction to a less sterically or electronically favored position. mdpi.com Similarly, catalyst-controlled Suzuki couplings have been used to achieve selective arylation at specific positions on dihaloazoles, demonstrating that the catalyst can overcome the inherent reactivity differences between two C-X bonds.

Directing Groups: The carboxylate group of a benzoic acid can itself act as a directing group. In ruthenium-catalyzed C-H functionalization, the carboxylate directs the reaction specifically to the ortho position. nih.gov This allows for the introduction of substituents, like allyl groups, exclusively at the C-H bonds adjacent to the carboxylate, a position that might not be favored under standard electrophilic substitution conditions. nih.gov

Steric Hindrance: As previously mentioned, bulky groups can block certain positions, forcing a reaction to occur at a less hindered site. The tert-butyl ester and the ortho-methyl group on the parent compound can be exploited to influence the regiochemical outcome of a reaction.

Reaction Conditions: Temperature, solvent, and the nature of the reagent can all play a role in controlling which isomer is formed. Kinetic versus thermodynamic control can lead to different product distributions. A reaction at low temperature might favor the kinetically preferred product (the one that forms fastest), while higher temperatures might allow for equilibrium to be reached, favoring the most stable, thermodynamically preferred product.

Through the careful selection of catalysts, directing groups, and reaction conditions, chemists can achieve a high degree of control over chemical transformations, enabling the synthesis of complex and specific analogues of this compound for further study.

Vii. Future Research Directions and Emerging Avenues for Tert Butyl 4 Hydroxy 2 Methylbenzoate

Development of Novel and Sustainable Synthetic Routes

Future research into the synthesis of Tert-butyl 4-hydroxy-2-methylbenzoate is expected to prioritize the development of environmentally benign and economically viable methods. Green chemistry principles will likely guide the exploration of new synthetic pathways, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising direction is the use of biocatalysis, employing enzymes or whole-cell systems to carry out the synthesis under mild conditions. mdpi.com This approach offers high selectivity and can reduce the reliance on traditional chemical catalysts that may be toxic or require harsh reaction conditions. For instance, engineered microorganisms could be developed to produce 4-hydroxybenzoic acid derivatives from renewable feedstocks, which can then be esterified to the desired tert-butyl ester. nih.govresearchgate.net

Additionally, research into solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids is anticipated to grow. mdpi.com These methods can significantly reduce the environmental impact of the synthesis process. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the need for intermediate purification, will also be a key area of focus to improve efficiency and reduce waste.

The table below outlines potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems. | High selectivity, mild reaction conditions, use of renewable feedstocks. |

| Solvent-Free Reactions | Reactions conducted without a solvent. | Reduced waste, lower environmental impact, potential for increased reaction rates. |

| Green Solvents | Use of ionic liquids, supercritical fluids, etc. | Reduced toxicity and environmental impact compared to traditional organic solvents. |

| One-Pot Synthesis | Multiple reaction steps in a single reactor. | Increased efficiency, reduced waste from purification steps. |

Exploration of Advanced Catalytic Methods for its Derivatization

The derivatization of this compound is a key area for future research, as it allows for the creation of new molecules with potentially valuable properties. Advanced catalytic methods are expected to play a central role in this exploration, offering precise control over the functionalization of the aromatic ring.

A significant focus will be on transition-metal-catalyzed C-H bond functionalization. researchgate.netrsc.orgnih.gov This powerful technique allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. For this compound, the hydroxyl group can act as a directing group, guiding the catalytic functionalization to the ortho positions. nih.govacs.org This would enable the selective introduction of a wide range of substituents, such as alkyl, aryl, or halogen groups, leading to a diverse library of new compounds.

The bulky tert-butyl group is known to be an ortho-para director in electrophilic aromatic substitution, though it can sterically hinder the ortho positions. stackexchange.comucla.edulibretexts.org This steric hindrance can be exploited in catalytic reactions to achieve high regioselectivity, favoring functionalization at the less hindered positions. Future research will likely explore the interplay between the directing effects of the hydroxyl and tert-butyl groups to achieve precise control over the derivatization of the aromatic ring.

The table below summarizes potential advanced catalytic derivatization methods for this compound.

| Catalytic Method | Target Position | Potential Functional Groups |

| Ortho-C-H Functionalization | Position ortho to the hydroxyl group. | Alkyl, aryl, halogens, etc. |

| Para-Selective Reactions | Position para to the tert-butyl group. | Various electrophiles. |

| Cross-Coupling Reactions | Positions amenable to C-H activation. | Aryl, vinyl, alkyl groups. |

In-depth Mechanistic Studies of Unexplored Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical reactivity.

Isotopic labeling studies can provide definitive evidence for bond-breaking and bond-forming events, helping to distinguish between different possible reaction pathways. For example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position on the aromatic ring, it is possible to track its fate throughout a reaction and thereby elucidate the mechanism of C-H activation.

The table below highlights key areas for future mechanistic studies of this compound.

| Area of Study | Techniques | Expected Insights |

| Kinetics of Derivatization | Spectroscopic monitoring, reaction profiling. | Rate laws, activation parameters, influence of substituents. |

| Transition State Analysis | Computational modeling, kinetic isotope effects. | Structure and energy of transition states, identification of rate-determining steps. |

| Intermediate Identification | In-situ spectroscopy, trapping experiments. | Characterization of reactive intermediates, validation of proposed mechanisms. |

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool for guiding future research on this compound. semanticscholar.orgresearchgate.netmdpi.comscirp.org By modeling the electronic structure and energy of the molecule and its potential reaction intermediates and transition states, researchers can predict its reactivity and design new chemical transformations.

One key application of computational chemistry will be in the prediction of reaction regioselectivity. By calculating the electron density at different positions on the aromatic ring and the stability of the corresponding reaction intermediates, it will be possible to predict which sites are most likely to react with a given electrophile or nucleophile. This will allow for the rational design of experiments to achieve specific derivatization patterns.

Computational methods can also be used to screen potential catalysts for new reactions. By modeling the interaction of different catalysts with this compound and calculating the activation energies for various catalytic cycles, researchers can identify promising candidates for experimental investigation. This in-silico screening can significantly accelerate the discovery of new and efficient catalytic systems for the derivatization of this compound.

Furthermore, computational studies can provide a detailed understanding of the role of substituents in modulating the reactivity of the molecule. By systematically varying the electronic and steric properties of the substituents in silico, it is possible to establish quantitative structure-activity relationships that can guide the design of new derivatives with desired properties. researchgate.net

The table below outlines the potential applications of computational chemistry in the study of this compound.

| Application | Computational Method | Predicted Outcomes |

| Reactivity Prediction | DFT, Molecular Orbital Theory | Regioselectivity, reaction barriers, thermodynamic stability. |

| Catalyst Screening | Molecular Docking, QM/MM | Catalyst-substrate binding affinity, catalytic cycle energetics. |

| Substituent Effect Analysis | Hammett analysis, QSAR | Correlation of electronic/steric properties with reactivity. |

| Reaction Mechanism Elucidation | Transition State Searching | Identification of reaction pathways and intermediates. |

Q & A

Q. Methodological Guidance

- NMR Spectroscopy : H and C NMR confirm ester formation (e.g., tert-butyl δ ~1.4 ppm) and aromatic substitution patterns .

- HPLC-MS : Detects impurities (e.g., residual starting materials) and quantifies purity (>97%) .

- X-ray Diffraction : Resolves ambiguities in stereochemistry or crystallinity observed in conflicting NMR data .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Data Contradictions : Discrepancies in melting points or reactivity may arise from polymorphic forms or trace solvents. Cross-validate using multiple techniques (e.g., DSC for melting behavior) .

How can this compound serve as an intermediate in drug discovery, and what are its limitations?

Advanced Application

The compound acts as a precursor in synthesizing bioactive molecules (e.g., kinase inhibitors or anti-inflammatory agents) via:

- Ester Hydrolysis : Generates 4-hydroxy-2-methylbenzoic acid for coupling with amines or alcohols .

- Protecting Group Strategies : The tert-butyl group stabilizes intermediates during multi-step syntheses but requires acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive functionalities .

Limitations : Low aqueous solubility restricts in vivo applications unless formulated with co-solvents (e.g., DMSO:PBS mixtures) .

What experimental design considerations are critical for reproducibility in studies involving this compound?

Q. Advanced Research Focus

- Reagent Quality : Use anhydrous solvents and high-purity tert-butanol (>99%) to minimize side reactions .

- Temperature Control : Exothermic esterification requires precise heating (e.g., oil bath vs. microwave) to avoid decomposition .

- Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol; monitor exotherms and mixing efficiency .

How does this compound interact with biological targets, and how can conflicting activity data be rationalized?

Advanced Mechanistic Analysis

In enzyme inhibition assays (e.g., COX-2 or cytochrome P450), the hydroxyl group mediates hydrogen bonding with active sites, while the tert-butyl group modulates binding affinity (IC variability: 10–50 μM) . Contradictions in activity may arise from:

- Assay Conditions : pH-dependent ionization of the hydroxyl group alters interactions .